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molecular formula C8H9BrClNS B8405994 3-Bromo-2-((3-chloropropyl)thio)pyridine

3-Bromo-2-((3-chloropropyl)thio)pyridine

Cat. No. B8405994
M. Wt: 266.59 g/mol
InChI Key: BGMYBBKIAKVUNF-UHFFFAOYSA-N
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Patent
US09079866B2

Procedure details

A mixture of 3-bromopyridine-2-thiol (0.04 g, 0.2 mmol), 1-bromo-3-chloropropane in DMF (0.424 mmol/mL, 2.0 mL), and K2CO3 (60 mg, 0.424 mmol) in DMF (2.0 mL) was stirred at rt for 10 minutes. The reaction mixture was then concentrated to dryness and the resultant residue diluted with water (10 mL) and extracted with ethyl acetate (3×10 mL). The combined organic extracts were dried over Na2SO4 and concentrated to dryness to give the title compound (0.05 g, 89% purity). MS (ESI): mass calcd. for C8H9BrClNS, 264.93; m/z found, 265.8 [M+H]+.
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([SH:8])=[N:4][CH:5]=[CH:6][CH:7]=1.Br[CH2:10][CH2:11][CH2:12][Cl:13].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[C:3]([S:8][CH2:10][CH2:11][CH2:12][Cl:13])=[N:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.04 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)S
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCl
Name
Quantity
60 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated to dryness
ADDITION
Type
ADDITION
Details
the resultant residue diluted with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C(=NC=CC1)SCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 0.05 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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